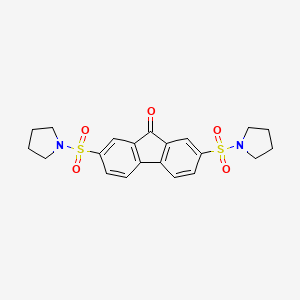

![molecular formula C18H22N2O2 B2968201 4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one CAS No. 896808-86-9](/img/structure/B2968201.png)

4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

The synthesis of compounds structurally related to "4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one" has been a significant area of research. For instance, the synthesis of 3-{[4-methyl-3-(4-methylpiperazin-1-yl)]pent-1-en-1-yl}-4H-chromen-4-ones using the Morita–Baylis–Hillman reaction showcases the chemical versatility of these compounds. These synthesized compounds demonstrated inhibitory activity against butyrylcholinesterase, highlighting their potential in biochemical applications (Filippova et al., 2019).

Another study focused on the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives. These compounds underwent in vitro antimicrobial activity screening, exhibiting significant antibacterial and antifungal effects. Molecular docking studies further correlated their structural attributes to the inhibitory potency, indicating their potential as antimicrobial agents (Mandala et al., 2013).

Catalysis and Synthetic Applications

Compounds containing the piperazine moiety have also been employed as catalysts in synthetic chemistry. For example, silica-bonded N-propylpiperazine sodium n-propionate was used as a recyclable catalyst for synthesizing various 4H-pyran derivatives. This illustrates the utility of such compounds in facilitating organic transformations, enhancing the efficiency and sustainability of chemical processes (Niknam et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been found to target tyrosine kinases such as bcr-abl, c-kit, and a platelet-derived growth factor receptor . These targets play crucial roles in cell signaling pathways, regulating cell growth and proliferation .

Mode of Action

Similar compounds function as atp-competitive inhibitors, selectively inhibiting the activity of their target tyrosine kinases . This inhibition prevents the phosphorylation of substrates by these kinases, thereby disrupting the signaling pathways they regulate .

Biochemical Pathways

The compound’s interaction with its targets affects various biochemical pathways. For instance, inhibition of Bcr-Abl tyrosine kinase can disrupt the signaling pathway that leads to uncontrolled blood cell proliferation, a characteristic of chronic myelogenous leukemia . Similarly, inhibition of c-Kit and platelet-derived growth factor receptor can affect the formation of gastrointestinal stromal tumors and the pathogenesis of idiopathic hypereosinophilic syndrome, respectively .

Result of Action

The result of the compound’s action at the molecular and cellular levels is the disruption of the signaling pathways regulated by its target tyrosine kinases . This disruption can lead to the inhibition of uncontrolled cell proliferation, potentially exerting therapeutic effects in conditions such as chronic myelogenous leukemia .

Eigenschaften

IUPAC Name |

4-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-6H-cyclopenta[g]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-19-5-7-20(8-6-19)12-15-11-18(21)22-17-10-14-4-2-3-13(14)9-16(15)17/h9-11H,2-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIJFOIXRXNESHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CC2=CC(=O)OC3=C2C=C4CCCC4=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(5-Fluoropyrimidin-2-yl)amino]-2-methyl-3-thiophen-3-ylpropan-2-ol](/img/structure/B2968119.png)

![4-chloro-N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2968124.png)

![methyl 2-(2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)acetate](/img/structure/B2968127.png)

![N-(3-fluorophenyl)-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2968128.png)

![Methyl 2-[(3-fluorobenzyl)thio]-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2968136.png)

![N-[[5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2968137.png)